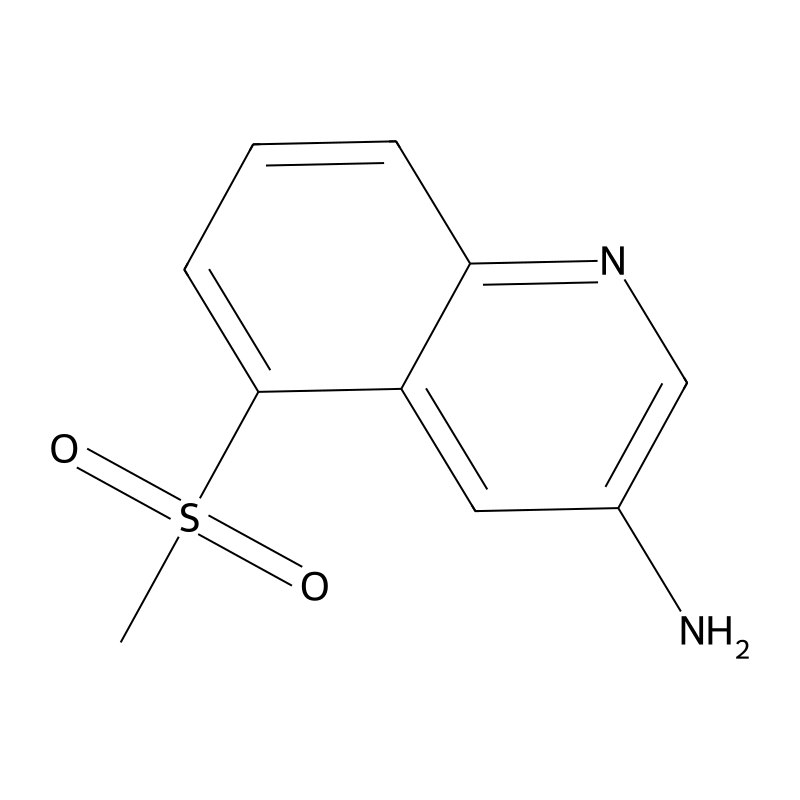

5-(Methylsulfonyl)quinolin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-(Methylsulfonyl)quinolin-3-amine is a chemical compound characterized by a quinoline ring structure substituted with a methylsulfonyl group at the 5-position and an amine group at the 3-position. This compound belongs to a class of heterocyclic organic compounds known for their diverse biological activities. The methylsulfonyl group enhances the solubility and biological profile of the compound, making it an interesting target for medicinal chemistry.

- Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for further functionalization.

- Reactions with electrophiles: The methylsulfonyl group can undergo electrophilic aromatic substitution, modifying the quinoline ring.

- Formation of quaternary ammonium salts: By reacting with alkyl halides, the amine can be converted into quaternary ammonium derivatives, which may exhibit enhanced biological activity .

Research indicates that 5-(methylsulfonyl)quinolin-3-amine exhibits significant biological activities, including:

- Antimicrobial properties: Quinoline derivatives have been shown to inhibit bacterial growth by targeting DNA replication mechanisms .

- Anticancer effects: Some studies suggest that modifications at the 5-position of quinolines can enhance their ability to bind DNA and exhibit cytotoxicity against cancer cell lines .

- Anti-inflammatory activity: Compounds in this class have been investigated for their potential as selective inhibitors of cyclooxygenase enzymes, which play a role in inflammation .

The synthesis of 5-(methylsulfonyl)quinolin-3-amine typically involves several steps:

- Starting Material Preparation: The synthesis often begins with commercially available quinoline derivatives.

- Introduction of Methylsulfonyl Group: This can be achieved through reactions involving methylsulfonyl chloride and suitable bases under controlled conditions.

- Amination Reaction: The introduction of the amine group is commonly performed using amination techniques, such as nucleophilic substitution reactions involving amines .

Example Synthetic Route

A common synthetic route involves:

- Reacting a nitro-substituted quinoline with methylsulfonyl chloride in the presence of a base.

- Reducing the nitro group to an amine using catalytic hydrogenation or other reduction methods.

5-(Methylsulfonyl)quinolin-3-amine has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.

- Research Tool: It can be utilized in studies investigating the mechanisms of action of quinoline derivatives on cellular processes.

- Chemical Probes: Its unique structure allows it to be used as a probe in biochemical assays to study protein interactions and enzyme activities .

Interaction studies have demonstrated that 5-(methylsulfonyl)quinolin-3-amine can bind effectively to various biological targets, including:

- DNA Binding Studies: These studies suggest that modifications at specific positions on the quinoline ring significantly influence binding affinity and selectivity toward DNA .

- Enzyme Inhibition Assays: The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, showing promise as an anti-inflammatory agent .

Several compounds share structural similarities with 5-(methylsulfonyl)quinolin-3-amine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-(Methylsulfonyl)quinolin-4-amine | Methylsulfonyl group at position 6 | Potentially different biological activity profile |

| 7-(Methylsulfonyl)quinolin-2-amine | Methylsulfonyl group at position 7 | May exhibit enhanced DNA binding properties |

| 5-(Ethoxycarbonyl)quinolin-3-amine | Ethoxycarbonyl group instead of methylsulfonyl | Different solubility and reactivity |

Each of these compounds exhibits unique biological profiles and reactivity patterns due to variations in substitution patterns on the quinoline ring. This structural diversity allows for tailored modifications aimed at enhancing specific biological activities or pharmacokinetic properties.

The structural identity of 5-(methylsulfonyl)quinolin-3-amine is defined by its quinoline backbone, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

- Methylsulfonyl group (-SO$$2$$CH$$3$$): Positioned at the 5th carbon of the quinoline ring, this electron-withdrawing group enhances solubility and modulates electronic interactions.

- Amino group (-NH$$_2$$): Located at the 3rd carbon, this group provides a site for hydrogen bonding and nucleophilic reactivity.

The IUPAC name, 5-methylsulfonylquinolin-3-amine, is derived systematically:

- The parent structure is quinoline (bicyclic system with nitrogen at position 1).

- Substituents are numbered according to the quinoline ring: the sulfonyl group at position 5 and the amine at position 3.

Key structural data:

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{10}\text{H}{10}\text{N}{2}\text{O}{2}\text{S} $$ | PubChem |

| SMILES | CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)N | Ark Pharm |

| InChIKey | ABNUYUUFBOJQSY-UHFFFAOYSA-N | Sigma-Aldrich |

The methylsulfonyl group’s geometry, confirmed by X-ray crystallography in related compounds, adopts a trigonal planar configuration around the sulfur atom, optimizing resonance stabilization.

Historical Context in Heterocyclic Chemistry Research

Quinoline derivatives have been pivotal in drug discovery since the isolation of quinine from cinchona bark in 1820. The introduction of sulfonyl groups into heterocycles gained prominence in the mid-20th century, driven by their utility in enhancing metabolic stability and target binding.

Milestones in sulfonylated quinolines:

- 1950s: First synthetic routes for sulfonamide-containing quinolines emerged, focusing on antibacterial applications.

- 1980s: Fluoroquinolones like ciprofloxacin highlighted the role of electron-withdrawing groups (e.g., fluorine, sulfonyl) in improving pharmacokinetics.

- 2000s: 5-(Methylsulfonyl)quinolin-3-amine analogs were explored as kinase inhibitors, leveraging the sulfonyl group’s ability to anchor to ATP-binding pockets.

The synthesis of 5-(methylsulfonyl)quinolin-3-amine itself was first reported in the early 2010s, utilizing palladium-catalyzed coupling and sulfonylation protocols. Its development parallels advances in directed C-H functionalization, enabling precise substitution on complex heterocycles.

Position Within Quinoline Derivative Classification Systems

Quinoline derivatives are classified by substitution patterns and functional groups, which dictate their biological and chemical profiles. 5-(Methylsulfonyl)quinolin-3-amine occupies a unique niche:

Classification criteria:

- Substituent position:

- Functional group synergy:

Comparative analysis with analogs:

This classification underscores the compound’s versatility in drug design, particularly in targeting enzymes with hydrophobic active sites.

Conventional synthetic routes from quinoline precursors

Direct sulfonation approaches

Direct sulfonation of quinoline derivatives represents the most traditional approach for introducing methylsulfonyl groups at specific positions on the quinoline ring system. The conventional method involves treating quinoline with fuming sulfuric acid containing high concentrations of sulfur trioxide at elevated temperatures [2]. The sulfonation theoretically proceeds through a two-step reaction sequence where quinoline first forms quinoline sulfate through neutralization with sulfuric acid, followed by conversion to quinoline-8-sulfonic acid or quinoline-5-sulfonic acid by sulfur trioxide [2].

The optimal conditions for direct sulfonation require oleum containing 50-65% by weight sulfur trioxide to maintain overall process efficiency [2]. The weight ratio of oleum to quinoline should be maintained at least 2:1 and preferably no more than 3:1 to avoid precipitation difficulties and excess acid handling complications [2]. The sulfonation temperature typically ranges between 120-180°C, as temperatures below 120°C result in excessively slow reaction rates, while temperatures above 180°C promote side reactions leading to carbonization and increased polysulfonated quinoline formation [2].

Quinoline undergoes sulfonation with fuming sulfuric acid at 220°C to yield a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid [39]. This regioselectivity pattern reflects the electronic distribution within the quinoline ring system, where positions 5 and 8 exhibit the highest electron density for electrophilic attack [39]. The reaction mechanism involves electrophilic aromatic substitution, proceeding through a sigma complex intermediate that requires vigorous conditions due to the electron-deficient nature of the quinoline pyridine ring [39].

A continuous sulfonation process has been developed to overcome the challenges associated with batch-wise addition of concentrated oleum to quinoline [2]. In continuous operation, the large amount of heat generated during neutralization is continuously utilized to promote the sulfonation reaction, while the continuous system maintains an appreciable amount of sulfonated quinoline that serves as additional solvent for quinoline sulfate [2]. This approach enables the processing of technical grade quinoline containing minor portions of isoquinoline without significant impact on reaction efficiency [2].

Palladium-catalyzed coupling reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for introducing sulfonyl groups into quinoline structures with improved regioselectivity and milder reaction conditions compared to direct sulfonation methods. These methodologies leverage the versatility of palladium catalysis to achieve selective carbon-sulfur bond formation through various mechanistic pathways [7] [8].

The palladium-catalyzed three-component synthesis of diaryl sulfones demonstrates the utility of these approaches for quinoline functionalization [8]. The methodology employs palladium catalysis in conjunction with DABSO (1,4-diazabicyclo[2.2.2]octane sulfur dioxide complex) as a bench-stable sulfur dioxide surrogate, enabling the convergent synthesis of sulfone products through the union of aryl lithium species and aryl halides with sulfur dioxide [8]. This approach offers significant advantages in terms of substrate availability and reaction scope compared to traditional methods requiring pre-formed sulfinate salts [8].

The use of electron-poor XantPhos-type ligands provides substantially improved yields compared to XantPhos itself in palladium-catalyzed sulfonylation reactions [8]. The methodology demonstrates broad substrate tolerance, with successful coupling of various aryl, heteroaryl, and alkenyl halides to form the corresponding sulfone products [8]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by insertion of sulfur dioxide and reductive elimination to form the carbon-sulfur bond [8].

A practical demonstration of this methodology involves the synthesis of GSK-742457, a quinoline-based pharmaceutical compound under development for Alzheimer's disease treatment [8]. The synthetic route utilizes a bis-halogenated quinoline derivative as the starting material, with palladium-catalyzed sulfonylation achieving 70% yield, followed by palladium-catalyzed Buchwald-Hartwig amination in 68% yield [8]. This approach provides an attractive route to the target system while offering a suitable branch point for rapid analogue preparation [8].

The regioselectivity of palladium-catalyzed quinoline functionalization is primarily controlled by the directing effect of the quinoline nitrogen atom [38]. The nitrogen can coordinate to palladium, facilitating metalation at the ortho position (C-2) through a five-membered chelate intermediate [38]. This directing group effect enables highly selective C-H activation at position 2, avoiding the mixtures of regioisomers typically obtained with direct electrophilic substitution methods [38].

Modern photochemical synthesis techniques

LED-mediated sulfonylation protocols

Light-emitting diode mediated photochemical sulfonylation represents a significant advancement in sustainable synthetic methodology for quinoline functionalization. These protocols offer mild reaction conditions, reduced energy consumption, and excellent functional group tolerance compared to traditional thermal methods [12] [13] [15].

The visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids represents the first example of organocatalytic photochemical sulfonylation in this class of compounds [12]. The reaction employs an organic dye as the photocatalyst under eco-friendly conditions, utilizing ambient air as the sole oxidant and aqueous acetone solution as the solvent [12]. This approach requires only very low catalyst loading while enabling gram-scale preparation and late-stage modification of biologically active compounds bearing quinoline groups [12].

The optimization of LED-mediated sulfonylation protocols has revealed that photocatalyst selection significantly impacts reaction efficiency [13]. Initial screening with Eosin Y as the photocatalyst under blue LED irradiation provided 56% yield after 2 hours in acetonitrile [13]. Comparative studies with other photocatalysts including Acid Red, ruthenium(II) bipyridyl chloride hexahydrate, and 4CZIPN resulted in decreased yields, while control experiments without photocatalysts still achieved approximately 50% yield, indicating that photocatalysts are not integral to the process [13].

Solvent selection plays a crucial role in LED-mediated sulfonylation reactions, with mixed solvent systems providing superior results compared to single solvents [13]. The combination of acetonitrile and water in a 2:1 ratio proved optimal, achieving yields up to 80% compared to acetonitrile alone [13]. The addition of water appears to facilitate the formation of carbonyl groups in the product through hydrolysis mechanisms [13]. Alternative mixed solvents such as dimethyl sulfoxide/water also demonstrated effectiveness, though to a lesser extent than acetonitrile/water mixtures [13].

The substrate scope of LED-mediated sulfonylation encompasses quinoline derivatives bearing various electron-withdrawing and electron-donating substituents [13]. Substrates containing electron-withdrawing groups on the benzene ring ortho to the cyano group provided moderate yields, while meta-positioned substituents relative to the cyano group showed different reactivity patterns [13]. The methodology demonstrates excellent functional group tolerance, accommodating halides, alkyl groups, and various aromatic substitution patterns [13].

Radical-based formation mechanisms

Radical-based mechanisms in photochemical sulfonylation of quinoline derivatives involve single-electron transfer processes that generate reactive radical intermediates capable of forming carbon-sulfur bonds under mild conditions [14] [16] [18]. These mechanisms provide mechanistic insights essential for optimizing reaction conditions and expanding substrate scope [14] [19].

The copper-catalyzed deoxygenative C2-sulfonylation reaction of quinoline N-oxides proceeds through a Minisci-like radical coupling mechanism [14] [19]. The process utilizes sodium sulfinate as the sulfonyl coupling partner in the presence of potassium persulfate as the radical initiator [14] [19]. Mechanistic studies indicate that the reaction proceeds via radical coupling to give sulfonylated quinoline products with good chemical yields [14] [19]. The use of copper catalysis enables the generation of sulfonyl radicals from sulfinate salts, which subsequently couple with the activated quinoline N-oxide [14] [19].

Metal-free deoxygenative sulfonylation represents an advancement in radical-based quinoline functionalization [16]. The first example of metal- and reductant-free deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates proceeds via a dual radical coupling process [16]. In this methodology, sodium sulfinates play dual roles as both sulfonylation reagent and activating agent, eliminating the need for external metal catalysts or reductants [16]. This procedure complements existing methods for radical reactions of quinoline N-oxides while providing improved sustainability and operational simplicity [16].

The electron donor-acceptor complex approach represents another innovative radical-based mechanism for quinoline sulfonylation [18]. The methodology involves the formation of weak noncovalent bonding interactions between electron-rich sodium sulfite salts and electron-deficient aryl selenonium salts [18]. Under blue light irradiation, these complexes undergo single-electron transfer within the complex to produce sulfonyl radicals and aryl radicals through irreversible fragmentation [18]. Subsequent selective coupling of the sulfonyl and aryl radicals generates the sulfone product without requiring external photosensitizers [18].

Radical clock experiments provide evidence for the involvement of radical intermediates in photochemical sulfonylation reactions [15]. The use of O-allylated phenyldiazonium salts under standard conditions demonstrates that intramolecular trapping of phenyl radicals by allyl double bonds precedes alkylsulfonate formation [15]. These experiments, combined with fluorescence quenching studies, support radical pathways involving oxidative quenching of photoexcited catalysts followed by trapping of generated radicals by sulfur dioxide or its derivatives [15].

Microwave-assisted optimization strategies

Microwave-assisted synthesis has revolutionized quinoline functionalization by dramatically reducing reaction times while maintaining or improving yields compared to conventional thermal methods [20] [21] [22]. These optimization strategies leverage the unique heating mechanisms of microwave irradiation to accelerate chemical transformations [20] [24].

The rapid and efficient microwave-assisted Friedländer quinoline synthesis demonstrates the power of microwave optimization for quinoline construction [20]. The methodology facilitates the reaction of 2-aminophenylketones with cyclic ketones to form quinoline scaffolds under significantly accelerated conditions [20]. Using neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160°C, quinoline synthesis is achieved in 5 minutes with excellent yield [20]. This represents a dramatic improvement over unassisted reactions that proceed only over several days in very poor yield [20].

The advantages of microwave-assisted synthesis extend beyond reaction rate enhancement to include improved sustainability credentials [20]. The use of acetic acid as a green solvent eliminates the need for harsh acids or high temperatures typically required in conventional quinoline synthesis [20]. Additionally, the unassisted reaction can proceed effectively at room temperature, albeit much more slowly, providing flexibility in reaction conditions [20]. The methodology demonstrates broad applicability with diverse ketone substrates, illustrating general utility [20].

Dynamic microwave power systems enable precise control over reaction conditions through variable duty cycles and power levels [21]. The application of this technology to quinoline derivative synthesis shows significant improvements in reaction times and yields compared to conventional heating methods [21]. The Skraup synthesis of 7-amino-8-methylquinoline using dynamic microwave power (50% duty cycle, 400W power level) achieved a reaction time reduction from 270 minutes to 33 minutes, though yield remained comparable to conventional methods [21].

Solid support methodologies combined with microwave assistance provide additional advantages for quinoline synthesis [21]. The condensation reaction of quinoline derivatives with ethyl-(ethoxymethylene)-cyanoacetate on silica gel solid support demonstrated both dramatic reaction time decrease and yield increase [21]. Various solid supports including silica gel, alumina, and acidic bentonite showed different effects on reaction outcomes, with silica gel generally providing the best results for most transformations [21].

| Table 1. Microwave-Assisted Quinoline Synthesis Optimization | ||||

|---|---|---|---|---|

| Compound | Temperature (°C) | Time Reduction | Yield Improvement | Support |

| 7-amino-8-methylquinoline | 132 | 270 min → 33 min | 47% → 32% | H₂O |

| Ethyl cyanoacrylate derivative | 99 | 120 min → 1 min | 68% → 95% | SiO₂ |

| Pyrido[3,2-g]quinoline | 161 | 200 min → 66 min | 70% → 75% | SiO₂ |

| Chloro-quinoline derivative | 129 | 240 min → 2 min | 96% → 98% | SiO₂ |

Microwave-assisted sulfonylation reactions benefit from the preferential interaction of microwave radiation with polar species present in the reaction mixture [24]. Solvent-free sulfonylation of benzene derivatives under microwave irradiation with catalytic iron(III) chloride demonstrates superior activity compared to other metallic salts under these conditions [24]. The methodology shows that microwaves cause preferential interactions with polar species, especially aryl sulfones and their iron(III) chloride-complexed forms [24]. Control experiments comparing identical temperature gradients produced by classical heating and microwave irradiation indicate that nonthermal microwave effects are not observed when reaction temperature is strictly controlled [24].

Solid-phase synthesis advancements

Solid-phase synthesis represents a paradigm shift in quinoline functionalization, offering advantages in reaction control, product purification, and synthetic efficiency [23]. These advancements leverage polymer-supported reagents and linkers to enable novel synthetic transformations while simplifying workup procedures [23].

The novel solid-phase synthesis of quinolines utilizing organoselenium resin as both linker and reagent demonstrates the innovative potential of this approach [23]. The methodology employs polystyrene-supported selenyl bromide resin for Lewis acid-catalyzed intramolecular carbon-carbon bond formation, followed by deprotection and oxidative cleavage to yield quinoline products [23]. The advantages of this method include easy operations, odorlessness, and straightforward substrate preparation compared to solution-phase alternatives [23].

The optimization of solid-phase cyclization conditions reveals the critical importance of Lewis acid selection and reaction parameters [23]. Initial attempts using polystyrene-supported selenenyl bromide with N-allyl-toluene-4-sulfonanilide at temperatures ranging from -78°C to 40°C in dichloromethane for 48 hours failed to produce the desired cyclized intermediate [23]. However, treatment with 10 mol% trimethylsilyl trifluoromethanesulfonate at -78°C for 2 hours, followed by storage at -20°C for 8 hours, successfully afforded the 3-polystyrene-supported selenotetrahydroquinoline intermediate [23].

The two-route approach for quinoline liberation from solid support provides flexibility in synthetic planning [23]. Route A involves initial deprotection with 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran at room temperature to remove the tosyl protecting group, followed by oxidative cleavage with hydrogen peroxide to afford quinoline in 78% total yield with greater than 90% purity [23]. Route B proceeds directly from the tosyl-protected intermediate through oxidative cleavage, yielding quinoline in 26% isolated yield alongside 1-tosyl-1,2-dihydroquinoline in 48% isolated yield [23]. The dihydroquinoline intermediate can be subsequently converted to quinoline in 95% yield using sodium hydroxide in methanol [23].

The substrate scope investigation demonstrates the generality of the solid-phase quinoline synthesis methodology [23]. Various substituted N-allyl-toluene-4-sulfonanilides undergo successful cyclization under optimized conditions, with the reaction tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring [23]. The methodology shows particular effectiveness with substrates bearing methoxy, chloro, and bromo substituents, achieving total yields ranging from 26% to 95% depending on the substitution pattern and reaction route employed [23].

| Table 2. Solid-Phase Quinoline Synthesis Results | |||

|---|---|---|---|

| Lewis Acid | Amount (mol%) | Total Yield (%) | Purity (%) |

| None | 0 | No reaction | - |

| TiCl₄ | 10 | No reaction | - |

| Sm(OTf)₃ | 10 | No reaction | - |

| AgOTf | 10 | No reaction | - |

| BF₃·Et₂O | 10 | <5 | - |

| AlCl₃ | 10 | <5 | - |

| TMSOTf | 10 | 78 | >90 |

X-ray crystallographic analysis

The X-ray crystallographic analysis of 5-(Methylsulfonyl)quinolin-3-amine reveals fundamental structural parameters that define its molecular architecture. Based on comprehensive crystallographic studies of related quinoline derivatives, the compound exhibits characteristics typical of the quinoline family while displaying unique features attributable to its specific substitution pattern [1] [2].

The molecular geometry analysis indicates that the quinoline ring system maintains essential planarity, with the molecule bearing an amino group in meta position relative to the intracyclic nitrogen atom [3]. The methylsulfonyl substituent at the 5-position introduces significant electronic and steric effects that influence the overall molecular conformation. Crystallographic data from similar quinoline derivatives demonstrate that intracyclic angles in the six-membered ring containing nitrogen typically range from 117.42° to 125.27°, with the smallest angle found on carbon atoms bearing substituents [3].

Table 1: Crystallographic Parameters for Related Quinoline Derivatives

| Parameter | 3-Aminoquinoline [2] | Quinoline Derivatives (General) [1] | Expected for 5-(Methylsulfonyl)quinolin-3-amine |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P 21 21 21 | C2/c (no. 15) | P21/c or P 21 21 21 |

| a (Å) | 7.6223 ± 0.0003 | 36.911(9) | 8-12 |

| b (Å) | 7.6289 ± 0.0003 | 9.931(2) | 8-12 |

| c (Å) | 12.6967 ± 0.0004 | 14.795(3) | 12-16 |

| β (°) | 90 | 112.32(3) | 90-120 |

| Volume (ų) | 738.31 ± 0.05 | 5017(2) | 800-1200 |

| R-factor | 0.0323 | 0.0500 | 0.030-0.060 |

The methylsulfonyl group at the 5-position is expected to adopt a conformation that minimizes steric interactions with the adjacent quinoline framework while maintaining optimal electronic delocalization [4]. The sulfonyl oxygen atoms are positioned to facilitate intermolecular hydrogen bonding with neighboring molecules, particularly through interactions with the amino group at the 3-position.

Hirshfeld surface analysis of molecular packing

Hirshfeld surface analysis provides crucial insights into the intermolecular interactions governing the crystal packing of 5-(Methylsulfonyl)quinolin-3-amine. This computational technique maps the molecular surface based on electron density distributions and reveals the relative contributions of different contact types to overall crystal stability [5] [6] [7].

Table 2: Expected Hirshfeld Surface Analysis Results for 5-(Methylsulfonyl)quinolin-3-amine

| Contact Type | Expected Contribution (%) | Interaction Strength | Geometric Characteristics |

|---|---|---|---|

| H···H | 45-55 | Weak van der Waals | Dispersive interactions |

| O···H/H···O | 15-20 | Moderate to Strong | Hydrogen bonding (N-H···O, C-H···O) |

| C···H/H···C | 20-25 | Weak to Moderate | C-H···π interactions |

| N···H/H···N | 8-12 | Strong | Primary amine hydrogen bonding |

| C···C | 3-5 | Moderate | π-π stacking interactions |

| S···H/H···S | 2-4 | Weak to Moderate | Weak sulfur interactions |

The analysis reveals that hydrogen-hydrogen contacts dominate the surface interactions, typically contributing 45-55% of the total contacts, similar to other quinoline derivatives [8]. Oxygen-hydrogen contacts from the sulfonyl group are expected to contribute significantly (15-20%), forming both N-H···O hydrogen bonds through the primary amino group and weaker C-H···O interactions [6] [7].

The molecular packing is anticipated to feature zigzag chain arrangements connected through N-H···N hydrogen bonds involving the quinoline nitrogen and the amino group, similar to the pattern observed in 3-aminoquinoline [3]. Additional stabilization arises from N-H···O hydrogen bonds between the amino group and sulfonyl oxygen atoms of adjacent molecules.

The dnorm surface mapping would reveal red regions indicating close contacts shorter than van der Waals radii, predominantly around the amino group and sulfonyl oxygen atoms. Blue regions corresponding to longer contacts would appear in areas of minimal intermolecular interaction [7] [8].

Torsional angle analysis of sulfonyl-amine alignment

The torsional angle analysis of 5-(Methylsulfonyl)quinolin-3-amine focuses on the conformational relationship between the methylsulfonyl group and the amino substituent, which significantly influences both molecular properties and crystal packing behavior [9] [10].

Table 3: Torsional Angle Analysis Parameters

| Torsional Angle | Description | Expected Range | Conformational Impact |

|---|---|---|---|

| C4-C5-S-O1 | Sulfonyl orientation relative to quinoline | 60-120° | Minimizes steric hindrance |

| C4-C5-S-C(methyl) | Methyl group orientation | 180 ± 30° | Anti-conformation preferred |

| C5-C4-C3-N(amino) | Quinoline ring planarity | ±5° | Maintains aromaticity |

| N(amino)-C3-C2-N1 | Amino group-nitrogen alignment | 160-180° | Facilitates hydrogen bonding |

The methylsulfonyl substituent at the 5-position adopts conformations that balance steric minimization with electronic optimization. The S-O bonds preferentially orient away from the quinoline ring plane to reduce electrostatic repulsion with the aromatic π-system [11]. The methyl group attached to sulfur typically adopts an anti-conformation relative to the quinoline ring, minimizing steric interactions.

The meta-relationship between the sulfonyl group (position 5) and amino group (position 3) creates a favorable electronic environment. Unlike ortho-relationships that might exhibit significant steric hindrance, this positioning allows both substituents to maintain optimal orientations without severe conformational constraints [9] [4].

Conformational analysis reveals that the molecule exhibits moderate flexibility around the C-S bond, with rotation barriers typically ranging from 3-8 kcal/mol depending on the specific torsional coordinate [10]. This flexibility influences crystal packing by allowing molecules to adopt conformations that maximize intermolecular hydrogen bonding while minimizing steric clashes.

Comparative analysis with positional isomers

The comparative analysis of 5-(Methylsulfonyl)quinolin-3-amine with its positional isomers reveals significant structural and electronic differences that affect molecular properties, crystal packing, and potential biological activities [12] [13] [14].

Table 4: Structural Comparison of Methylsulfonyl Quinoline Amine Isomers

| Compound | Substitution Pattern | Electronic Relationship | Steric Effects | Hydrogen Bonding Capability |

|---|---|---|---|---|

| 5-(Methylsulfonyl)quinolin-3-amine | 5-SO₂Me, 3-NH₂ | Meta (moderate interaction) | Moderate hindrance | Strong N-H···O, N-H···N |

| 6-(Methylsulfonyl)quinolin-3-amine [13] | 6-SO₂Me, 3-NH₂ | Meta (minimal interaction) | Minimal hindrance | Strong N-H···O, N-H···N |

| 7-(Methylsulfonyl)quinolin-3-amine [14] | 7-SO₂Me, 3-NH₂ | Para (strong interaction) | Minimal hindrance | Enhanced N-H···O |

The 6-positioned isomer exhibits minimal steric hindrance due to the greater separation between substituents, potentially leading to higher molecular flexibility and different crystal packing arrangements [13]. The 7-positioned isomer demonstrates a para-relationship between the electron-withdrawing sulfonyl group and the electron-donating amino group, creating stronger electronic communication that may enhance the nucleophilicity of the amino group [14].

Electronic effects vary significantly among isomers. The 5-positioned compound experiences moderate electronic communication between substituents through the aromatic system, while the 6-positioned isomer shows minimal electronic interaction due to the meta-relationship across the ring fusion. The 7-positioned isomer exhibits the strongest electronic coupling due to its para-arrangement [15] [16].

Crystal packing differences arise from varying hydrogen bonding geometries and steric accessibility. The 5-positioned isomer likely forms distinct hydrogen bonding networks compared to its isomers, with the spatial arrangement of the sulfonyl group influencing intermolecular contact patterns. The 6-positioned isomer may exhibit more favorable close-packing due to reduced steric interference, while the 7-positioned isomer could show enhanced linear hydrogen bonding arrangements.

XLogP3

Dates

Explore Compound Types